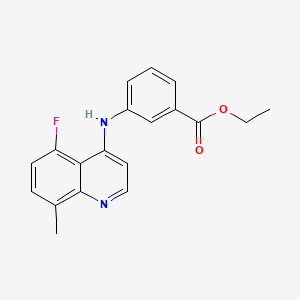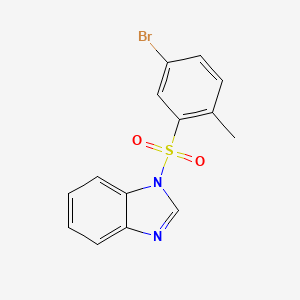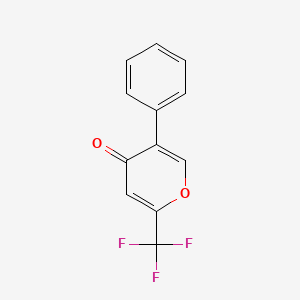![molecular formula C16H32N4O4S2 B12120442 1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B12120442.png)
1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C₁₀H₂₁N₃O₂S. It is known for its unique structure, which includes two piperazine rings connected by sulfonyl groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine typically involves the reaction of piperazine with sulfonyl chloride derivatives. One common method includes the reaction of piperazine with 4-methylpiperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines.
Scientific Research Applications
1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine rings can also interact with biological membranes, affecting their function and integrity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperidin-1-yl)piperazine: Similar structure but lacks the sulfonyl groups.
4-Methylpiperidine-1-sulfonyl chloride: A precursor used in the synthesis of 1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine.
Piperazine: The core structure present in the compound.
Uniqueness
This compound is unique due to the presence of two sulfonyl groups, which enhance its chemical reactivity and potential biological activities. The combination of piperazine and sulfonyl groups provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C16H32N4O4S2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1,4-bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine |
InChI |
InChI=1S/C16H32N4O4S2/c1-15-3-7-17(8-4-15)25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-5-16(2)6-10-18/h15-16H,3-14H2,1-2H3 |
InChI Key |
QGTARWWKNSNGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCC(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


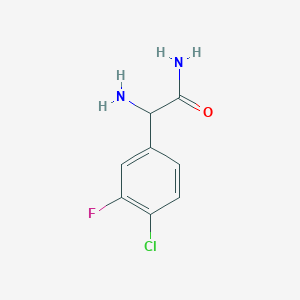
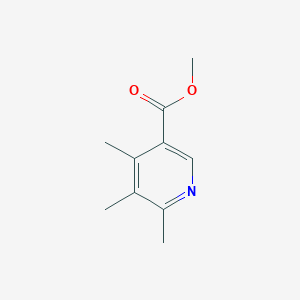


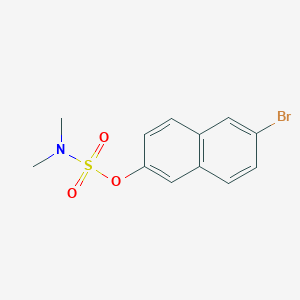
![3-Thia-1,11-diazapentacyclo[10.7.0.0^{2,9}.0^{4,8}.0^{13,18}]nonadeca-2(9),4(8),11,13(18),14,16-hexaen-10-one](/img/structure/B12120401.png)

